molecular formula C39H62N2O4 B14493440 3,3'-Methylenebis(N-dodecyl-6-hydroxybenzamide) CAS No. 64401-33-8

3,3'-Methylenebis(N-dodecyl-6-hydroxybenzamide)

Cat. No.: B14493440
CAS No.: 64401-33-8
M. Wt: 622.9 g/mol
InChI Key: MGMXSEBHGAAZBL-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is an organic compound characterized by its complex structure, which includes aromatic rings, amide groups, and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) typically involves the reaction of N-dodecyl-6-hydroxybenzamide with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a linking agent between two molecules of N-dodecyl-6-hydroxybenzamide, forming the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic rings and alkyl chains contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecyl-6-hydroxybenzamide
  • 3,3’-Methylenebis(6-hydroxybenzaldehyde)
  • N-dodecyl-2-hydroxybenzamide

Uniqueness

3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is unique due to its methylene bridge linking two N-dodecyl-6-hydroxybenzamide units. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications.

Properties

CAS No.

64401-33-8

Molecular Formula

C39H62N2O4

Molecular Weight

622.9 g/mol

IUPAC Name

N-dodecyl-5-[[3-(dodecylcarbamoyl)-4-hydroxyphenyl]methyl]-2-hydroxybenzamide

InChI

InChI=1S/C39H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-27-40-38(44)34-30-32(23-25-36(34)42)29-33-24-26-37(43)35(31-33)39(45)41-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,30-31,42-43H,3-22,27-29H2,1-2H3,(H,40,44)(H,41,45)

InChI Key

MGMXSEBHGAAZBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)NCCCCCCCCCCCC)O

Origin of Product

United States

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